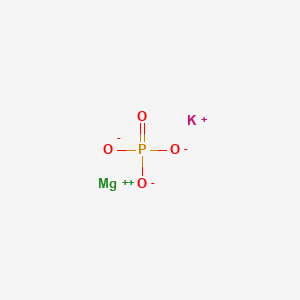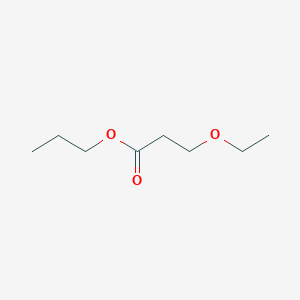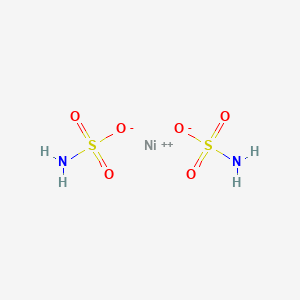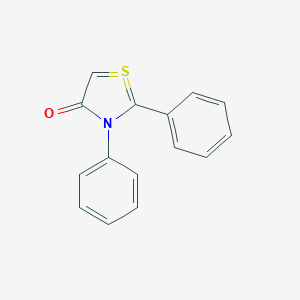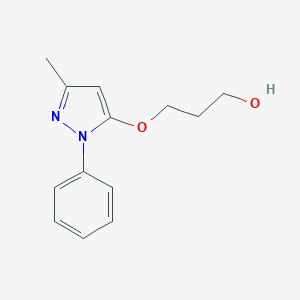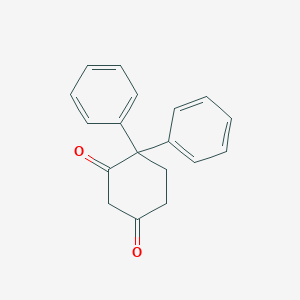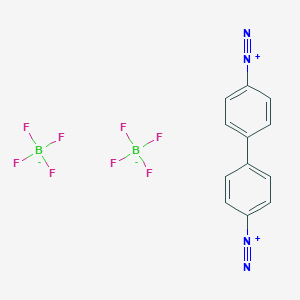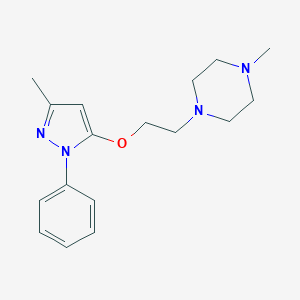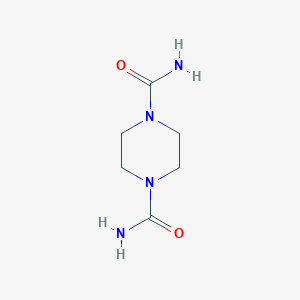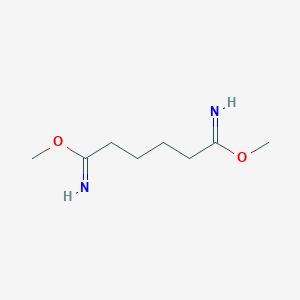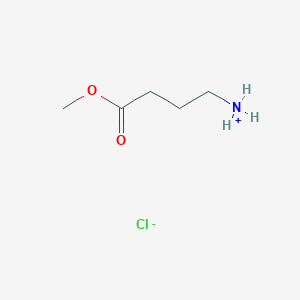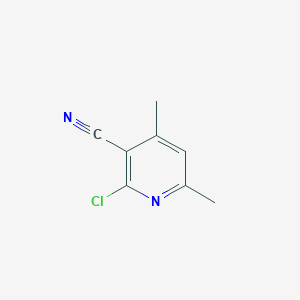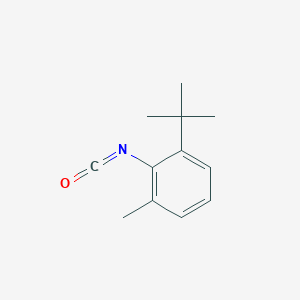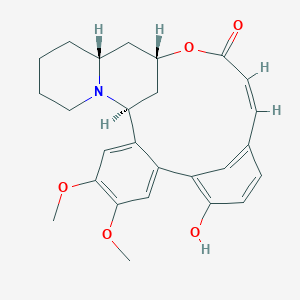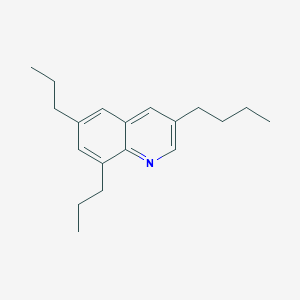
3-Butyl-6,8-dipropylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyl-6,8-dipropylquinoline, also known as BPQ, is a synthetic compound that has been studied for its potential applications in various fields, including medicine and agriculture. BPQ is a quinoline derivative that has been found to possess interesting biological properties, such as antimicrobial and antiparasitic activity.
Mechanism Of Action
The mechanism of action of 3-Butyl-6,8-dipropylquinoline is not fully understood, but it is believed to involve the inhibition of key enzymes and metabolic pathways in microorganisms and parasites. 3-Butyl-6,8-dipropylquinoline has been found to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes and cell walls. It has also been found to inhibit the growth of parasites by interfering with their energy metabolism and DNA synthesis.
Biochemical And Physiological Effects
3-Butyl-6,8-dipropylquinoline has been found to have a range of biochemical and physiological effects, depending on the organism being studied. In bacteria, 3-Butyl-6,8-dipropylquinoline has been found to disrupt the synthesis of peptidoglycan, a key component of the bacterial cell wall. In fungi, 3-Butyl-6,8-dipropylquinoline has been found to inhibit the synthesis of ergosterol, a key component of the fungal cell membrane. In parasites, 3-Butyl-6,8-dipropylquinoline has been found to inhibit the synthesis of heme, a key component of the parasite's energy metabolism.
Advantages And Limitations For Lab Experiments
3-Butyl-6,8-dipropylquinoline has several advantages for use in lab experiments, including its broad-spectrum antimicrobial activity, low toxicity, and ease of synthesis. However, there are also limitations to its use, including its relatively low solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for 3-Butyl-6,8-dipropylquinoline research, including the development of new synthesis methods to improve yield and purity, the investigation of its potential use as a therapeutic agent for various diseases, and the exploration of its mode of action at the molecular level. Additionally, there is potential for 3-Butyl-6,8-dipropylquinoline to be used in combination with other drugs to enhance their efficacy and reduce the risk of drug resistance.
Synthesis Methods
3-Butyl-6,8-dipropylquinoline can be synthesized using a multi-step process that involves the reaction of 2-nitrobenzaldehyde with butylamine, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with propyl bromide to form the final product. This method has been optimized to yield high purity 3-Butyl-6,8-dipropylquinoline with good yield.
Scientific Research Applications
3-Butyl-6,8-dipropylquinoline has been studied for its potential applications in various fields, including medicine and agriculture. In medicine, 3-Butyl-6,8-dipropylquinoline has been found to possess antimicrobial activity against a range of bacteria, fungi, and parasites. It has also been found to possess antipsychotic and anti-inflammatory properties. In agriculture, 3-Butyl-6,8-dipropylquinoline has been studied for its potential use as a pesticide, as it has been found to be effective against a range of insect pests.
properties
CAS RN |
10372-07-3 |
|---|---|
Product Name |
3-Butyl-6,8-dipropylquinoline |
Molecular Formula |
C19H27N |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
3-butyl-6,8-dipropylquinoline |
InChI |
InChI=1S/C19H27N/c1-4-7-10-16-13-18-12-15(8-5-2)11-17(9-6-3)19(18)20-14-16/h11-14H,4-10H2,1-3H3 |
InChI Key |
KJRLWDICSCYJKR-UHFFFAOYSA-N |
SMILES |
CCCCC1=CN=C2C(=C1)C=C(C=C2CCC)CCC |
Canonical SMILES |
CCCCC1=CN=C2C(=C1)C=C(C=C2CCC)CCC |
synonyms |
3-Butyl-6,8-dipropylquinoline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



